Indolin

Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.

Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.

Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.

In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

octahydro-1H-indol-5-amine | 1230136-19-2 | C8H16N2 |

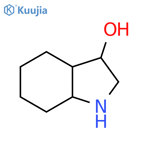

|

octahydro-1H-indol-3-ol | 1544212-78-3 | C8H15NO |

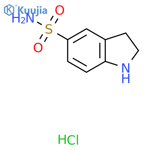

|

2,3-dihydro-1H-indole-5-sulfonamide hydrochloride | 1193388-78-1 | C8H11ClN2O2S |

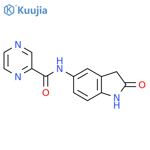

|

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide | 1207005-42-2 | C13H10N4O2 |

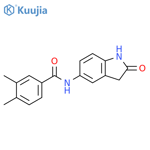

|

3,4-dimethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | 921838-79-1 | C17H16N2O2 |

|

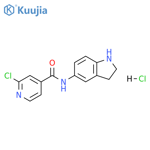

2-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-4-carboxamide hydrochloride | 1645484-21-4 | C14H13Cl2N3O |

|

5-Chloro-6-methoxy-2,3-dihydro-1H-indole | 1551556-04-7 | C9H10ClNO |

|

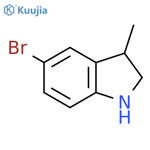

5-bromo-3-methyl-2,3-dihydro-1H-indole | 86626-42-8 | C9H10BrN |

|

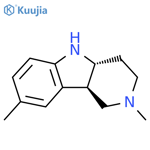

(4aR,9bR)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole | 929893-96-9 | C13H18N2 |

|

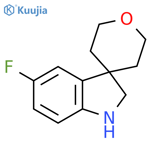

5-fluoro-1,2-dihydrospiroindole-3,4'-oxane | 1388025-08-8 | C12H14FNO |

Verwandte Literatur

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

Empfohlene Lieferanten

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

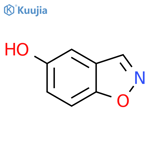

1,2-Benzoxazol-5-ol Cas No: 808755-45-5

1,2-Benzoxazol-5-ol Cas No: 808755-45-5